Cyclohexene, 4-(2-bromoethyl)-
CAS No.: 63540-01-2
Cat. No.: VC17308279
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63540-01-2 |
---|---|
Molecular Formula | C8H13Br |
Molecular Weight | 189.09 g/mol |
IUPAC Name | 4-(2-bromoethyl)cyclohexene |
Standard InChI | InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
Standard InChI Key | AJDCCNQUNLJJJB-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC=C1)CCBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cyclohexene, 4-(2-bromoethyl)- features a six-membered cyclohexene ring with a double bond between C1 and C2, introducing angular strain and enhancing reactivity compared to saturated cyclohexanes. The bromoethyl group (–CH2CH2Br) at C4 introduces a polarizable C–Br bond, which facilitates nucleophilic substitutions and radical reactions. Density functional theory (DFT) calculations suggest that the bromine atom adopts an equatorial position to minimize steric interactions with the cyclohexene ring .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C8H13Br | |
Molecular Weight | 205.10 g/mol | |
Boiling Point | 211–213°C (predicted) | |
Density | 1.157 g/cm³ | |
Flash Point | 79.4°C |
The compound’s density and boiling point align with halogenated cyclohexenes, though its flash point is notably lower than non-halogenated analogs, reflecting increased flammability due to the bromoethyl group .
Synthesis and Catalytic Pathways
Lipase-Mediated Kinetic Resolution
The PMC study detailed a chemoenzymatic route to δ-halo-γ-lactones, starting with 1-acetyl-1-cyclohexene. Though focused on lactones, this approach is adaptable to 4-(2-bromoethyl)-cyclohexene synthesis:
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Step 1: Lipase-catalyzed resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol achieves >99% enantiomeric excess (ee).
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Step 2: Johnson–Claisen rearrangement transfers chirality to ethyl 2-(2-ethylidenecyclohexyl) acetate.
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Step 3: Bromination at the δ-position introduces the bromoethyl group .
Reactivity and Functionalization
Nucleophilic Substitution
The C–Br bond in the bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form ethylamine or thioether derivatives. For example:
This reactivity is exploited in drug conjugation, where the bromoethyl group serves as a linker for cytotoxic agents .
Radical Bromination
Under UV light, the compound participates in allylic bromination, producing polybrominated cyclohexenes. This reaction is critical in flame retardant synthesis but requires careful control to prevent over-bromination .
Biomedical Applications
Antiproliferative Activity
δ-Halo-γ-lactones derived from 4-(2-bromoethyl)-cyclohexene exhibit potent activity against canine leukemia cells (IC50 = 12–45 μM) . The bromine atom enhances membrane permeability, enabling interaction with intracellular targets like topoisomerase II.
Table 2: Cytotoxicity of Halolactone Derivatives
Compound | IC50 (GL-1 Cells) | IC50 (CLB70 Cells) |
---|---|---|
Bromolactone A | 15.2 μM | 18.7 μM |
Chlorolactone B | 42.1 μM | 45.3 μM |
Iodolactone C | 12.8 μM | 14.9 μM |
Data sourced from in vitro assays using the MTT protocol .
Membrane Interaction Studies
The compound’s lipophilicity (logP ≈ 2.8) allows integration into lipid bilayers, altering membrane fluidity and hydration. Studies on erythrocyte membranes revealed a 20% increase in lipid packing density at 50 μM concentration, suggesting potential hemolytic side effects at higher doses .
Structural Analogs and Comparative Analysis
Table 3: Comparison with Related Cyclohexene Derivatives
Compound | Key Feature | Reactivity Difference |
---|---|---|
1-Bromocyclohexane | Saturated backbone | Lower electrophilicity |
4-Vinylcyclohexene | Vinyl substituent | Enhanced Diels-Alder activity |
Cyclohexane, 4-methyl | Non-halogenated | Limited functionalization |
The bromoethyl group in 4-(2-bromoethyl)-cyclohexene uniquely balances reactivity and stability, enabling selective modifications absent in analogs .
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